molecular formula C27H26ClN3OS B2672603 2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 325995-11-7

2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No. B2672603
CAS RN: 325995-11-7
M. Wt: 476.04
InChI Key: DWJVTHHDKYYEGA-UHFFFAOYSA-N
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Description

The compound “2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a tolyl group, an imidazole ring, a thioether linkage, and an acetamide group. These groups could potentially confer a variety of chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could have aromatic properties. The chlorophenyl and tolyl groups are also aromatic. The thioether linkage and acetamide group would likely have an impact on the compound’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the imidazole ring might participate in electrophilic substitution reactions . The thioether linkage could potentially be oxidized. The acetamide group might undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on synthesizing a series of compounds, including ones similar to the specified chemical, demonstrated their promising antimicrobial and moderate antioxidant activities. These compounds showed specificity towards Gram-positive bacterial species, highlighting their potential in medical and pharmaceutical research (V. et al., 2015).

Corrosion Inhibition Potential

Research on benzimidazole derivatives, closely related to the specified chemical, revealed their potential as corrosion inhibitors. These compounds showed high efficacy in protecting carbon steel in acidic environments, which is significant for industrial applications (Rouifi et al., 2020).

Anticonvulsant Activity

Compounds structurally similar to the specified chemical demonstrated notable anticonvulsant activity. This is particularly relevant in the development of new therapeutic agents for seizure disorders (Aktürk et al., 2002).

Antimicrobial Activity

Another study synthesized derivatives related to the specified chemical and tested them for antimicrobial activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting their utility in developing new antimicrobial agents (Salman et al., 2015).

Antibacterial and Antitumor Activities

Further research on derivatives of the specified compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. Some derivatives also exhibited reasonable anticancer activity against various human tumor cell lines, indicating their potential in cancer research (Desai et al., 2008).

Molecular Docking and Antioxidant Activity

Studies involving molecular docking and antioxidant activity assessments of related compounds revealed their potential as antioxidant agents. This suggests their applicability in addressing oxidative stress-related conditions (Hossan, 2020).

Future Directions

Given the complexity of this molecule and the presence of several functional groups known to confer biological activity, it could be a promising candidate for further study . Potential areas of research could include synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and evaluating its biological activity.

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3OS/c1-19(2)31(24-7-5-4-6-8-24)26(32)18-33-27-29-25(21-11-13-22(28)14-12-21)17-30(27)23-15-9-20(3)10-16-23/h4-17,19H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJVTHHDKYYEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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